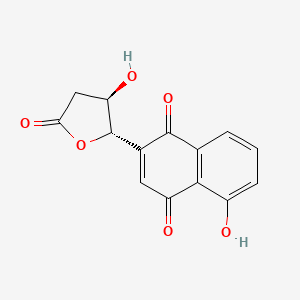

Juglomycin B

描述

属性

CAS 编号 |

38637-89-7 |

|---|---|

分子式 |

C14H10O6 |

分子量 |

274.22 g/mol |

IUPAC 名称 |

5-hydroxy-2-[(2S,3R)-3-hydroxy-5-oxooxolan-2-yl]naphthalene-1,4-dione |

InChI |

InChI=1S/C14H10O6/c15-8-3-1-2-6-12(8)9(16)4-7(13(6)19)14-10(17)5-11(18)20-14/h1-4,10,14-15,17H,5H2/t10-,14+/m1/s1 |

InChI 键 |

JUTDGBUUAXODBT-YGRLFVJLSA-N |

手性 SMILES |

C1[C@H]([C@@H](OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O |

规范 SMILES |

C1C(C(OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Chemical Properties of Juglomycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of Juglomycin B, a naphthoquinone antibiotic. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and logical relationships of its known biological activities.

Core Chemical Properties

This compound is a naturally occurring antibiotic isolated from strains of Streptomyces. It belongs to the juglomycin family of naphthoquinones, which are known for their antibacterial and antitumor activities.

| Chemical Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀O₆ | [1][2][3] |

| Molecular Weight | 274.22 g/mol | [1][2] |

| Appearance | Orange-Yellow Fine Needle Crystalline | [2] |

| Melting Point | 202°C | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral features based on analysis of related juglomycin compounds.

| Spectroscopic Technique | Characteristic Features |

| UV-Vis | Maximum absorption below 350 nm with a shoulder between 410-470 nm, indicative of a conjugated aromatic chromophore. |

| FT-IR (cm⁻¹) | - 3400–3200: Broad O–H stretching (phenolic groups)- 2925–2850: C–H stretching (aliphatic side chains)- 1630–1650: Intense C=O stretching (quinone or conjugated carbonyls)- 1600–1500: Aromatic C=C stretching |

Solubility Profile

Information on the specific solubility of this compound in various solvents is limited. However, based on its chemical structure and the general properties of similar natural products, a qualitative solubility profile can be inferred.

| Solvent Class | Expected Solubility |

| Polar Protic (e.g., Water, Ethanol) | Sparingly soluble to insoluble |

| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Soluble |

| Nonpolar (e.g., Hexane, Chloroform) | Slightly soluble to insoluble |

Experimental Protocols

Isolation and Purification of Juglomycins from Streptomyces sp.

The following is a generalized protocol for the isolation and purification of juglomycins, including this compound, from a culture of Streptomyces. This protocol is based on common methodologies for natural product extraction.

Methodology Details:

-

Cultivation: Streptomyces species are cultured in a suitable liquid medium for several days to allow for the production of secondary metabolites, including juglomycins.

-

Filtration: The culture broth is filtered to separate the mycelial biomass from the supernatant.

-

Mycelial Extraction: The mycelial cake is extracted with an organic solvent such as acetone to solubilize the juglomycins.

-

Solvent Evaporation: The acetone is removed under vacuum.

-

Liquid-Liquid Extraction: The resulting aqueous residue is then extracted with a solvent of intermediate polarity, like ethyl acetate, to partition the juglomycins into the organic phase.

-

Concentration: The ethyl acetate extract is concentrated to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on a silica gel stationary phase, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest may require further purification using preparative HPLC.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain a pure, crystalline product.

Biological Activity and Potential Mechanism of Action

This compound has demonstrated a range of biological activities, including antibacterial and antitumor effects. While the precise signaling pathways it modulates are not yet fully elucidated, the mechanism of action for related naphthoquinones often involves the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules. The antitumor activity of the related compound, Jadomycin B, has been linked to interactions with topoisomerase II, an enzyme critical for DNA replication and repair.

This proposed mechanism suggests that this compound may exert its cytotoxic effects through a multi-pronged approach involving the induction of oxidative stress and the disruption of essential DNA metabolic processes. Further research is required to fully delineate the specific signaling cascades and molecular interactions involved.

References

Juglomycin B: A Technical Guide to its Discovery, Natural Sources, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juglomycin B is a naturally occurring naphthoquinoid antibiotic belonging to the juglomycin family of secondary metabolites. First discovered in 1971, this compound has attracted interest due to its bioactivity. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical properties of this compound. It details the experimental protocols for its isolation and characterization from its primary microbial producers, the Streptomyces species. Furthermore, this document presents its known biological activities and discusses its potential for future research and development.

Discovery and Natural Sources

This compound was first reported in 1971 by a team of Japanese scientists, Ushiyama, Tanaka, Ono, and Ogata.[1][2] Their pioneering work led to the isolation of two related compounds, Juglomycin A and this compound, from the culture broth of a Streptomyces strain designated 190-2.[3] This strain was later identified as Streptomyces distatochromogenes var. juglonensis.[3]

Subsequent research has identified other natural sources of juglomycins. Notably, Streptomyces achromogenes strain E91CS4, an endophytic fungus isolated from the saffron plant (Crocus sativus L.), has also been shown to produce both Juglomycin A and B. Another related compound, Juglomycin J, has been isolated from Streptomyces sp. GW4184, which also produces this compound. The production of a similar compound, Juglomycin Z, by Streptomyces parvulus further highlights the prevalence of this class of compounds within the Streptomyces genus.

Physicochemical Properties

This compound is a naphthoquinone derivative with a lactone ring. Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₆ | [3] |

| Molecular Weight | 274.23 g/mol | |

| Appearance | Fine needles | [3] |

| Melting Point | 202 °C (with decomposition) | [3] |

| Solubility | Soluble in ethyl acetate and hot chloroform; slightly soluble in ether, chloroform, benzene, and methanol; insoluble in water and hexane. | [3] |

Biological Activity

This compound exhibits a range of biological activities, primarily antibacterial and antifungal properties. While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported in publicly available literature, data for the closely related Juglomycin A provides insight into the potential antimicrobial spectrum.

Table of Minimum Inhibitory Concentration (MIC) Values for Juglomycin A

| Test Organism | MIC (µg/mL) |

| Escherichia coli | 6.8 |

| Bacillus thuringiensis | 3.4 |

| Xanthobacter flavus | 6.8 |

| Various other pathogens | 13.7 |

Data for Juglomycin A, isolated from Streptomyces achromogenes E91CS4.

Studies on Juglomycin A suggest that its mechanism of action involves the inhibition of bacterial transcription and translation. Further research is required to fully elucidate the specific molecular targets and signaling pathways affected by this compound.

Experimental Protocols

The following sections detail the general methodologies for the isolation and characterization of this compound from Streptomyces cultures.

Fermentation of the Producing Organism

The production of this compound is achieved through submerged fermentation of a producing Streptomyces strain.

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., yeast extract-malt extract broth) with spores or mycelial fragments of the Streptomyces strain. The culture is incubated on a rotary shaker at approximately 28-30°C for 2-3 days.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts. The fermentation is carried out at 28-30°C with continuous agitation for 5-7 days. The pH of the medium is typically maintained around neutral.

Extraction and Purification of this compound

Following fermentation, the culture broth is harvested, and the bioactive compounds are extracted and purified.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent, typically ethyl acetate. The organic phase, containing this compound, is collected and concentrated under reduced pressure.

-

Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification. Silica gel column chromatography is a common method, using a solvent system such as a chloroform-methanol gradient to separate the different components. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

Characterization of this compound

The purified this compound is characterized using various spectroscopic methods to confirm its identity and structure.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in methanol typically shows absorption maxima characteristic of the naphthoquinone chromophore.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) of the quinone and lactone, and aromatic C=C bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the complete structural elucidation of this compound, providing detailed information about the arrangement of protons and carbons in the molecule.

Visualizations

Experimental Workflow for this compound Isolation and Characterization

Caption: Workflow for the isolation and characterization of this compound.

Logical Relationship of this compound Discovery

References

Juglomycin B literature review for antibacterial activity

For Researchers, Scientists, and Drug Development Professionals

Juglomycin B, a naphthoquinone antibiotic, represents a molecule of interest within the broader family of juglomycins, which are known for their diverse biological activities. While research has illuminated the antibacterial properties of its analogue, Juglomycin A, a comprehensive profile of this compound's specific antibacterial efficacy, including quantitative data and detailed experimental methodologies, remains elusive in publicly accessible scientific literature. This technical guide serves to consolidate the available information and highlight the current knowledge gaps, providing a framework for future research into the antibacterial potential of this compound.

Quantitative Antibacterial Activity: A Data Deficit

A thorough review of existing literature reveals a significant lack of specific quantitative data on the antibacterial activity of this compound. Studies that have successfully isolated both Juglomycin A and this compound have predominantly focused on characterizing the antibacterial effects of Juglomycin A.[1] For instance, the minimum inhibitory concentrations (MICs) for Juglomycin A have been reported against various pathogens, demonstrating its potency. However, corresponding MIC values for this compound are conspicuously absent from these reports.

This absence of data prevents a direct comparison of the antibacterial spectrum and potency of this compound with other antibiotics, including its close analogue, Juglomycin A. To address this critical gap, future research should prioritize the determination of this compound's MIC values against a comprehensive panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

As indicated, there is currently no publicly available data on the MIC of this compound against specific bacterial strains.

Experimental Protocols for Antibacterial Susceptibility Testing

While specific experimental protocols for determining the antibacterial activity of this compound are not detailed in the available literature, standard methodologies for assessing antimicrobial susceptibility would be applicable. The following represents a generalized workflow for such an investigation, based on established microbiology protocols.

A crucial first step in evaluating the antibacterial activity of a novel compound like this compound is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted technique for this purpose.

Figure 1. Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Potential Mechanisms of Antibacterial Action: Inferences from Related Compounds

Direct studies on the mechanism of antibacterial action of this compound are not currently available. However, insights can be drawn from research on the broader class of naphthoquinones, particularly the closely related compound, juglone.

Naphthoquinones are known to exert their antimicrobial effects through various mechanisms, primarily centered around the generation of reactive oxygen species (ROS) and interference with cellular respiration. The proposed mechanism involves the redox cycling of the quinone moiety, which leads to the production of superoxide radicals and other ROS. These highly reactive species can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Figure 2. A proposed mechanism of antibacterial action for this compound, extrapolated from the known activities of other naphthoquinones.

Conclusion and Future Directions

The antibacterial potential of this compound remains largely unexplored. While its chemical structure places it in a class of compounds with known antimicrobial activity, the lack of specific data on its efficacy is a significant knowledge gap. Future research efforts should be directed towards:

-

Systematic Screening: Determining the MIC of this compound against a diverse panel of pathogenic bacteria, including multidrug-resistant strains.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms by which this compound exerts its antibacterial effects. This could involve studies on ROS generation, enzyme inhibition, and effects on bacterial cell morphology and integrity.

-

Comparative Studies: Performing head-to-head comparisons of the antibacterial activity of this compound with Juglomycin A and other relevant antibiotics.

A comprehensive understanding of the antibacterial profile of this compound is essential for evaluating its potential as a lead compound for the development of new antimicrobial agents. The frameworks and methodologies outlined in this guide provide a clear path for the scientific community to undertake this important research.

References

The Biological Activity of Juglomycin B from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of Juglomycin B, a naphthoquinone antibiotic produced by various species of the bacterial genus Streptomyces. Due to a notable scarcity of specific quantitative data for this compound in publicly available literature, this document also draws upon data from the closely related analog, Juglomycin A, and the parent compound, Juglone, to infer potential mechanisms and activities. This guide is intended to serve as a foundational resource for researchers and professionals involved in natural product discovery and drug development.

Overview of this compound

This compound is a secondary metabolite belonging to the naphthoquinone class of compounds, which are known for their diverse biological activities. It is produced by several species of Streptomyces, a genus renowned for its prolific production of antibiotics and other bioactive molecules. While research has identified the production of this compound from species such as Streptomyces achromogenes, detailed characterization of its biological activities remains an area of active investigation.

Biological Activities of Juglomycins

The biological activities of Juglomycins are broad, encompassing antibacterial, antifungal, and anticancer properties. However, a significant portion of the available quantitative data pertains to Juglomycin A.

Anticancer Activity

Antibacterial Activity

Specific minimum inhibitory concentration (MIC) values for this compound against a range of bacteria are not extensively documented. However, studies on the closely related Juglomycin A provide valuable insights into the potential antibacterial spectrum.

Table 1: Antibacterial Activity of Juglomycin A from Streptomyces achromogenes [1]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | 6.8 |

| Bacillus thuringiensis | 3.4 |

| Xanthobacter flavus | 6.8 |

The mechanism of antibacterial action for Juglomycin A has been shown to involve the inhibition of bacterial transcription and translation[1]. It is plausible that this compound shares a similar mode of action.

Antifungal Activity

Detailed studies quantifying the antifungal activity of this compound with specific MIC values are currently limited in the available scientific literature. However, naphthoquinones as a class are known to possess antifungal properties. The proposed mechanism often involves the disruption of the fungal cell membrane and the induction of oxidative stress.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to determine the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

-

Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into a tube of sterile broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is similar to the antibacterial susceptibility test but is adapted for fungal organisms.

-

Preparation of Fungal Inoculum: Prepare a suspension of fungal spores or yeast cells in sterile saline from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

-

Preparation of this compound Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control and a sterility control.

-

Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

Visualizations of Pathways and Workflows

The following diagrams illustrate a hypothetical signaling pathway for the anticancer activity of this compound and a general workflow for its isolation and biological characterization.

References

Unraveling the Molecular Architecture of Juglomycin B: A Spectroscopic and Structural Elucidation Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and spectroscopic properties of natural products is paramount. This technical guide provides an in-depth analysis of the structure elucidation of Juglomycin B, a naphthoquinone antibiotic. It consolidates quantitative spectroscopic data, details experimental methodologies, and presents logical workflows through visual diagrams.

This compound is a naturally occurring antibiotic belonging to the naphthoquinone class, characterized by a hydroxylated naphthoquinone core linked to a γ-butyrolactone side chain. It is a diastereomer of Juglomycin A, with the key stereochemical difference residing at the 4'-position of the lactone ring. The absolute configuration of this compound has been established as (3'R, 4'S). The structural determination of this complex molecule has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), alongside chemical synthesis for confirmation.

Spectroscopic Data for this compound

The precise molecular structure of this compound has been mapped out through detailed analysis of its spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy, as well as High-Resolution Mass Spectrometry (HR-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms within a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.05 | s | |

| H-6 | 7.65 | dd | 8.4, 7.5 |

| H-7 | 7.29 | d | 8.4 |

| H-8 | 7.60 | d | 7.5 |

| H-2' | 5.35 | d | 3.0 |

| H-3' | 4.65 | m | |

| H-4'a | 2.95 | dd | 18.0, 6.0 |

| H-4'b | 2.70 | dd | 18.0, 3.0 |

| 5-OH | 11.95 | s | |

| 3'-OH | 3.50 | br s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | 189.9 |

| C-2 | 149.8 |

| C-3 | 138.9 |

| C-4 | 181.8 |

| C-4a | 115.8 |

| C-5 | 161.4 |

| C-6 | 136.9 |

| C-7 | 119.5 |

| C-8 | 124.5 |

| C-8a | 132.0 |

| C-1' | 175.2 |

| C-2' | 78.9 |

| C-3' | 70.1 |

| C-4' | 38.2 |

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition and identifying fragmentation patterns, which further corroborates the proposed structure.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ion | m/z (calculated) | m/z (found) | Formula |

| [M-H]⁻ | 289.0712 | 289.0719 | C₁₄H₁₀O₇ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are detailed methodologies for the key experiments cited in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Spectral Width: A spectral width of approximately 12-15 ppm is set.

-

Acquisition Time: An acquisition time of 2-3 seconds is employed to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A spectral width of 200-220 ppm is set.

-

Acquisition Time: An acquisition time of 1-2 seconds is used.

-

Relaxation Delay: A relaxation delay of 2 seconds is employed.

-

Number of Scans: Several thousand scans (e.g., 1024 to 4096) are averaged due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is used.

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule, typically in negative ion mode to observe the [M-H]⁻ ion.

-

Mass Analysis: The instrument is calibrated to ensure high mass accuracy (typically < 5 ppm). Data is acquired in full scan mode over a relevant m/z range (e.g., 100-500).

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The precursor ion of interest (e.g., m/z 289.0719) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed to reveal characteristic losses and structural motifs.

Visualizing the Logic of Structure Elucidation

The process of determining a molecule's structure is a logical workflow that integrates various pieces of experimental evidence. The following diagrams, generated using the DOT language, illustrate these key processes.

The Enigmatic Path to a Naphthoquinone Antibiotic: A Technical Guide to the Proposed Biosynthesis of Juglomycin B in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Juglomycin B, a naphthoquinone antibiotic produced by species of the genus Streptomyces, holds potential in drug discovery due to its biological activities. However, a comprehensive, experimentally validated elucidation of its complete biosynthetic pathway remains elusive in publicly accessible scientific literature. This technical guide synthesizes the current understanding of naphthoquinone biosynthesis in Streptomyces to propose a putative pathway for this compound. It details the likely enzymatic steps, the genetic basis for their regulation, and the common experimental methodologies employed to investigate such pathways. This document aims to provide a foundational framework for researchers seeking to unravel the precise biosynthetic logic of this compound, a critical step for its potential biotechnological production and derivatization.

Proposed Biosynthetic Pathway of the Juglomycin Core

The biosynthesis of the characteristic 1,4-naphthoquinone core of juglomycins in Streptomyces is hypothesized to proceed through a pathway involving a type III polyketide synthase (PKS). This is analogous to the formation of other naphthoquinone-based meroterpenoids in these bacteria.[1] The proposed pathway initiates from primary metabolism, utilizing acetyl-CoA and malonyl-CoA as building blocks.

The key steps for the formation of the juglone core are proposed as follows:

-

Polyketide Chain Assembly: A type III PKS catalyzes the iterative condensation of one molecule of acetyl-CoA with multiple molecules of malonyl-CoA to form a linear polyketide chain.

-

Cyclization and Aromatization: The same PKS enzyme then catalyzes the intramolecular cyclization and subsequent aromatization of the polyketide chain to yield 1,3,6,8-tetrahydroxynaphthalene (THN), a common intermediate in the biosynthesis of many aromatic polyketides.[1]

-

Oxidative Modifications: A series of tailoring enzymes, likely including monooxygenases and dehydrogenases, then modify the THN core. These modifications are proposed to include hydroxylations and subsequent oxidations to form the characteristic 1,4-naphthoquinone structure of juglone (5-hydroxy-1,4-naphthoquinone).

The formation of the lactone side chain of this compound and its attachment to the juglone core would require a distinct set of tailoring enzymes, the specifics of which are yet to be determined.

The Genetic Blueprint: The Biosynthetic Gene Cluster

In Streptomyces, the genes encoding the enzymes for a specific secondary metabolite are typically organized into a contiguous DNA region known as a Biosynthetic Gene Cluster (BGC). While the specific BGC for this compound has not been reported, based on related compounds, it is expected to contain:

-

A Type III Polyketide Synthase (PKS) gene: Responsible for the synthesis of the THN core.

-

Genes for Tailoring Enzymes: Including oxidoreductases (monooxygenases, dehydrogenases), methyltransferases, and potentially prenyltransferases for other juglomycin derivatives.

-

Regulatory genes: Encoding transcription factors that control the expression of the BGC.

-

Transport genes: Encoding proteins responsible for the export of the antibiotic out of the cell.

Elucidating the Pathway: A General Experimental Workflow

The investigation of a novel biosynthetic pathway in Streptomyces, such as that of this compound, typically follows a multi-step, integrated approach.

Experimental Protocols

3.1.1. Genome Mining for the Biosynthetic Gene Cluster

-

Objective: To identify the putative BGC for this compound in the genome of a producing Streptomyces strain.

-

Methodology:

-

Obtain a high-quality whole-genome sequence of the this compound-producing Streptomyces strain.

-

Analyze the genome sequence using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This tool identifies BGCs and predicts the class of secondary metabolites produced.

-

Search for BGCs containing a gene for a type III PKS, as this is the likely core enzyme for naphthoquinone biosynthesis.

-

Compare the identified BGCs with known naphthoquinone BGCs from other organisms to identify homologous genes and predict gene functions.

-

3.1.2. Gene Inactivation Studies

-

Objective: To confirm the involvement of the identified BGC and specific genes in this compound biosynthesis.

-

Methodology:

-

Select a target gene within the putative BGC (e.g., the type III PKS gene).

-

Construct a gene disruption cassette, typically containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene.

-

Introduce the disruption cassette into the Streptomyces host via conjugation or protoplast transformation.

-

Select for double-crossover homologous recombination events, resulting in the replacement of the target gene with the resistance cassette.

-

Cultivate the resulting mutant strain under conditions known to induce this compound production in the wild-type strain.

-

Analyze the culture extracts of the mutant and wild-type strains by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of this compound. Abolished production in the mutant confirms the gene's role in the pathway.

-

3.1.3. Heterologous Expression

-

Objective: To express the entire BGC in a well-characterized, genetically tractable host strain to confirm its function and potentially improve product yield.

-

Methodology:

-

Clone the entire putative this compound BGC into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid).

-

Introduce the vector into a heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

-

Cultivate the heterologous host and analyze the culture extracts for the production of this compound using HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

3.1.4. In Vitro Enzymatic Assays

-

Objective: To determine the specific function of individual enzymes in the pathway.

-

Methodology:

-

Clone the gene encoding the enzyme of interest (e.g., the type III PKS) into an E. coli expression vector.

-

Overexpress and purify the recombinant protein.

-

Incubate the purified enzyme with its predicted substrate(s) (e.g., acetyl-CoA and malonyl-CoA for the PKS) under appropriate reaction conditions.

-

Analyze the reaction products by HPLC-MS and NMR to confirm the enzymatic transformation.

-

Quantitative Data

Due to the lack of dedicated studies on the this compound biosynthetic pathway, there is no quantitative data available in the literature regarding enzyme kinetics, precursor incorporation rates, or production titers in genetically modified strains. The generation of such data will be a key outcome of future research in this area.

Conclusion and Future Outlook

The biosynthesis of this compound in Streptomyces represents an intriguing yet underexplored area of natural product chemistry. While a definitive pathway is yet to be elucidated, the principles of naphthoquinone biosynthesis in this genus provide a solid foundation for future investigation. The application of modern genome mining techniques, coupled with targeted genetic manipulation and detailed biochemical characterization, will be instrumental in fully unraveling the enzymatic cascade leading to this antibiotic. A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the metabolic capabilities of Streptomyces but also pave the way for the engineered biosynthesis of novel juglomycin analogs with potentially improved therapeutic properties.

References

Juglomycin B: A Technical Overview of its Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Juglomycin B, a naphthoquinone antibiotic with significant biological activities. This document details its chemical properties, isolation methods, and known antibacterial and anticancer effects, presenting quantitative data in structured tables and outlining experimental methodologies.

Core Properties of this compound

This compound is a secondary metabolite produced by certain strains of Streptomyces. Its core chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 38637-89-7 | [1][] |

| Molecular Formula | C₁₄H₁₀O₆ | [1] |

| Molecular Weight | 274.23 g/mol | [1] |

Isolation and Purification of this compound from Streptomyces

This compound is naturally produced by Streptomyces species and can be isolated from fermentation broths. The general workflow for its isolation and purification is outlined below.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol: Isolation from Streptomyces

-

Fermentation: A pure culture of a this compound-producing Streptomyces strain is inoculated into a suitable production medium. Fermentation is carried out under optimal conditions (e.g., temperature, pH, aeration) for a specific duration to maximize the yield of the compound.

-

Extraction: After the fermentation period, the culture broth is centrifuged to separate the mycelial biomass from the supernatant. The supernatant, containing the secreted this compound, is then extracted with an organic solvent such as ethyl acetate. The organic phase is collected and concentrated under reduced pressure to obtain a crude extract.

-

Purification: The crude extract is subjected to chromatographic techniques for purification. This typically involves column chromatography on silica gel, followed by further purification steps like High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activities of this compound

This compound has demonstrated a range of biological activities, most notably its antibacterial and anticancer properties.

Antibacterial Activity

This compound exhibits a broad spectrum of antibacterial activity. The potency of its antibacterial effect is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | Weakly active | |

| Escherichia coli | Weakly active | |

| Staphylococcus aureus | Weakly active |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific optical density, corresponding to a known cell concentration (e.g., 10^5 CFU/mL).

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated under appropriate conditions for the specific bacterial strain.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anticancer Activity

This compound has been shown to possess anticancer properties, with early studies indicating its ability to inhibit Ehrlich ascites carcinoma in mice.[1][] While the precise molecular mechanisms and signaling pathways are not yet fully elucidated for this compound, related naphthoquinones often exert their anticancer effects through the induction of apoptosis and cell cycle arrest.

Caption: Putative anticancer mechanism of action for naphthoquinones.

Further research is necessary to delineate the specific signaling pathways modulated by this compound in cancer cells. Investigating its effects on key cellular processes such as proliferation, apoptosis, and cell cycle regulation will be crucial for its potential development as a therapeutic agent.

References

Unraveling the Solubility of Juglomycin B: A Technical Guide for Researchers

Abstract

Juglomycin B, a naphthoquinone antibiotic isolated from Streptomyces species, presents significant interest for its antibacterial and potential antitumor activities. However, its therapeutic development is hampered by a lack of comprehensive physicochemical data, particularly regarding its solubility. This technical guide provides a consolidated overview of the known and inferred solubility characteristics of this compound, alongside standardized experimental protocols for its determination. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural product.

Introduction

This compound is a secondary metabolite produced by various Streptomyces species, including Streptomyces distatochromogenes. It belongs to the naphthoquinone class of antibiotics, which are known for their diverse biological activities. The structure of this compound, with its polar hydroxyl groups and nonpolar aromatic core, suggests a complex solubility profile that is critical for its formulation in therapeutic and research applications.

Despite its discovery in the 1970s, specific quantitative solubility data for this compound in common laboratory solvents remains largely unpublished in readily accessible literature. This guide aims to bridge this knowledge gap by providing inferred solubility information based on its chemical class and available isolation data, along with detailed, adaptable protocols for researchers to determine its solubility empirically.

Solubility Profile of this compound

Direct quantitative solubility data for this compound is not widely available. However, based on its naphthoquinone structure and information from related compounds and isolation procedures, a qualitative solubility profile can be inferred. Naphthoquinones are generally characterized by poor water solubility and better solubility in organic solvents. During the isolation of similar natural products, ethyl acetate is commonly used as an extraction solvent, suggesting that this compound is soluble in this solvent. Furthermore, chemical modifications such as methylation are sometimes employed to improve the solubility of juglomycins for analytical purposes like NMR, indicating that the parent compound may have limited solubility even in some organic solvents.

The following table summarizes the expected and inferred solubility of this compound. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific applications.

| Solvent | Chemical Class | Formula | Expected Solubility | Notes |

| Water | Aqueous | H₂O | Poor / Insoluble | The large hydrophobic naphthoquinone core limits solubility in aqueous media. |

| Ethanol | Polar Protic | C₂H₅OH | Sparingly Soluble | May exhibit some solubility due to hydrogen bonding with hydroxyl groups. |

| Methanol | Polar Protic | CH₃OH | Sparingly Soluble | Similar to ethanol, some solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | (CH₃)₂SO | Soluble | DMSO is a powerful solvent for many poorly soluble organic compounds. |

| Ethyl Acetate | Moderately Polar | C₄H₈O₂ | Soluble | Commonly used for the extraction of juglomycins from culture broths. |

| Chloroform | Nonpolar | CHCl₃ | Soluble | Expected to be soluble due to the nonpolar nature of the core structure. |

| Hexane | Nonpolar | C₆H₁₄ | Poor / Insoluble | The polarity from the hydroxyl and lactone groups likely prevents dissolution in highly nonpolar solvents. |

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a poorly soluble natural product like this compound. This method, often referred to as the shake-flask method, is considered the gold standard for its reliability.

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

-

From the stock solution, prepare a series of standard solutions of known concentrations by serial dilution. These will be used to create a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted supernatant from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or µg/mL).

-

Visualizations: Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound as a naphthoquinone antibiotic and a typical workflow for solubility determination.

Caption: Proposed mechanism of action for this compound via redox cycling.

Unraveling the Biological Targets of Juglomycin B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known and potential biological targets of Juglomycin B, a naphthoquinone antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on this compound and its analogs, offering insights into its mechanism of action, experimental protocols for its study, and potential therapeutic applications. While direct research on this compound is limited, this guide draws upon data from closely related compounds and the broader class of naphthoquinones to provide a robust framework for future investigation.

Executive Summary

This compound is a member of the naphthoquinone family of natural products, known for their diverse biological activities. While specific quantitative data on the biological targets of this compound is not extensively available in current literature, studies on its analogs and the general class of naphthoquinones suggest several key mechanisms of action. These include the inhibition of essential cellular processes like transcription and translation, the induction of oxidative stress through the generation of reactive oxygen species (ROS), and cytotoxicity against various cancer cell lines. This guide summarizes the available quantitative data, provides detailed experimental protocols to investigate these activities, and presents visual workflows and signaling pathways to aid in research design.

Known and Potential Biological Targets

The biological activities of this compound can be inferred from studies on the closely related Juglomycin A and other naphthoquinones.

Inhibition of Bacterial Transcription and Translation

A study on Juglomycin A, isolated alongside this compound from Streptomyces achromogenes, demonstrated its potential as a potent antimicrobial agent. The study revealed that Juglomycin A inhibits bacterial transcription and translation, suggesting a fundamental mechanism of action that is likely shared by this compound due to their structural similarity.

Cytotoxicity against Cancer Cells

While direct cytotoxicity data for this compound is scarce, research on Jadomycin B, which shares a similar angucycline core structure, provides valuable insights. Jadomycin B has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. This suggests that this compound may also possess anticancer properties, a common trait among naphthoquinone antibiotics. The primary mechanism for this cytotoxicity is believed to be the induction of apoptosis.

Enzyme Inhibition

A pigment-rich fraction containing juglomycin derivatives has been shown to exhibit modest inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis. Furthermore, other naphthoquinones derived from Streptomyces have been identified as inhibitors of α-glucosidase, an enzyme critical for carbohydrate digestion. These findings suggest that this compound may act as an inhibitor of various enzymes, a characteristic that warrants further investigation.

Generation of Reactive Oxygen Species (ROS)

A hallmark of many naphthoquinones is their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS). This increase in intracellular ROS can induce oxidative stress, damage cellular components such as DNA, proteins, and lipids, and ultimately trigger apoptotic cell death. This mechanism is a key contributor to the antibacterial and anticancer effects observed for this class of compounds.

Quantitative Data

| Compound | Assay | Target/Cell Line | IC50 / MIC | Reference |

| Jadomycin B | Cytotoxicity (MTT Assay) | HepG2 (Hepatocellular Carcinoma) | 1.5 µM | [1] |

| IM-9 (B-cell Lymphoma) | 2.0 µM | [1] | ||

| H460 (Large Cell Lung Carcinoma) | 3.5 µM | [1] | ||

| Juglomycin A | Antibacterial (MIC) | Escherichia coli | 6.8 µg/mL | [2] |

| Bacillus thuringiensis | 3.4 µg/mL | [2] | ||

| Xanthobacter flavus | 6.8 µg/mL | [2] | ||

| Naphthgeranine G (Naphthoquinone) | Enzyme Inhibition | α-glucosidase | 66.4 ± 6.7 µM | [3] |

Experimental Protocols

To facilitate further research into the biological targets of this compound, this section provides detailed protocols for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound stock solution (in DMSO)

-

Target cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Transcription/Translation Inhibition Assay

This assay determines the effect of this compound on the synthesis of proteins from a DNA template in a cell-free system.

Materials:

-

E. coli S30 extract system for transcription/translation

-

Plasmid DNA template (e.g., encoding luciferase or GFP)

-

Amino acid mixture (containing a radiolabeled amino acid, e.g., [³⁵S]-methionine)

-

This compound stock solution

-

Control antibiotic (e.g., rifampicin for transcription, chloramphenicol for translation)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Set up the transcription/translation reaction mixture containing the S30 extract, DNA template, and amino acid mixture.

-

Add various concentrations of this compound or control antibiotics to the reactions.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reactions by adding TCA to precipitate the newly synthesized proteins.

-

Collect the protein precipitates on glass fiber filters and wash with TCA and ethanol.

-

Measure the radioactivity of the filters using a scintillation counter to quantify protein synthesis.

-

Determine the inhibitory effect of this compound on transcription/translation.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

-

Target cell lines

-

This compound stock solution

-

DCFH-DA probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells in a suitable format (e.g., 96-well plate or chamber slides).

-

Load the cells with DCFH-DA by incubating them with the probe for 30 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with various concentrations of this compound.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein) at different time points.

-

An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a potential signaling pathway for this compound.

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Caption: Hypothetical signaling pathway of this compound-induced apoptosis via ROS generation.

Conclusion

While direct experimental data on the biological targets of this compound is limited, a comprehensive analysis of related naphthoquinones provides a strong foundation for future research. The potential for this compound to inhibit bacterial growth, induce cancer cell death, and modulate enzyme activity makes it a compound of significant interest for drug discovery. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to further elucidate the precise mechanisms of action of this compound and unlock its therapeutic potential.

References

- 1. Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial potential of Juglomycin A isolated from Streptomyces achromogenes, an endophyte of Crocus sativus Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Juglomycin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation, purification, and characterization of Juglomycin B, a naphthoquinone antibiotic produced by Streptomyces species. The methodologies detailed below are intended to serve as a guide for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

This compound is a member of the juglomycin class of aromatic polyketides known for their antimicrobial and potential anticancer activities. As a naphthoquinone, its biological activity is often attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in target organisms. The protocol outlined below describes a standard workflow for obtaining pure this compound from bacterial fermentation for further biological and pharmacological evaluation.

Data Presentation

The following table summarizes the expected yields and purity at each stage of the isolation and purification process. These values are representative and may vary depending on the fermentation efficiency and the specific chromatographic conditions used.

| Step | Product | Starting Quantity (from 40 L culture) | Yield (%) | Purity (%) |

| 1 | Crude Acetone Extract | 2 kg (mycelial cake) | - | < 5% |

| 2 | Crude Ethyl Acetate Extract | 200 g (residue from acetone extract) | 85% (from crude acetone extract) | ~10% |

| 3 | Silica Gel Chromatography Fraction | 170 g (crude ethyl acetate extract) | 70% (from ethyl acetate extract) | ~60% |

| 4 | Final Purified this compound | 119 g (from silica gel chromatography) | 80% (from chromatographic fraction) | >98% |

Experimental Protocols

Fermentation of Streptomyces sp.

A suitable Streptomyces strain is cultured to produce this compound.

Materials:

-

Streptomyces sp. (producing strain)

-

Seed culture medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2)

-

Production medium (e.g., 30 g/L glucose, 20 g/L soybean meal, 1.5 g/L K₂HPO₄·3H₂O, pH 7.2)[1]

-

250 mL baffled Erlenmeyer flasks

-

1 L baffled Erlenmeyer flasks

-

Large-scale fermenter (40 L capacity)

-

Shaking incubator

-

Autoclave

Protocol:

-

Inoculate a 250 mL flask containing 50 mL of seed culture medium with a spore suspension or mycelial fragment of the Streptomyces strain.

-

Incubate at 28°C with shaking at 250 rpm for 2 days to generate a seed culture.[2]

-

Use the seed culture to inoculate 1 L flasks containing 200 mL of production medium at a 5% (v/v) inoculum size.

-

Incubate the 1 L flasks at 28°C with shaking at 250 rpm for 2 days to generate a larger volume of inoculum.[1]

-

Aseptically transfer the contents of the 1 L flasks to a 40 L fermenter containing the production medium.

-

Carry out the fermentation at 28°C for 7 to 10 days with controlled aeration and agitation.[3]

Extraction of this compound

This compound is extracted from the mycelial cake.

Materials:

-

Fermentation broth

-

Celite

-

Acetone

-

Ethyl acetate

-

Rotary evaporator

-

Large glass beakers

-

Filtration apparatus (e.g., Büchner funnel)

Protocol:

-

After fermentation, filter the 40 L of culture broth through a layer of Celite to separate the mycelial cake from the culture filtrate.[4]

-

In a well-ventilated dark room, stir the mycelial cake (approximately 2 kg) with 5 L of acetone for 1 hour.[4]

-

Filter the mixture to separate the acetone extract.

-

Evaporate the acetone from the extract under vacuum using a rotary evaporator to obtain an aqueous residue.

-

Extract the aqueous residue twice with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and evaporate to dryness under vacuum to yield the crude ethyl acetate extract.

Purification by Column Chromatography

The crude extract is purified using silica gel column chromatography.

Materials:

-

Crude ethyl acetate extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column (e.g., 5 cm diameter, 50 cm length)

-

Chloroform

-

Methanol

-

Fraction collector

-

TLC plates (silica gel 60 F254)

-

UV lamp (254 nm and 365 nm)

Protocol:

-

Prepare a silica gel slurry in chloroform and pack the chromatography column.

-

Dissolve the crude ethyl acetate extract in a minimal amount of chloroform.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform, followed by increasing concentrations of methanol (e.g., 9:1, 7:3, 1:1 v/v chloroform:methanol).

-

Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.

-

Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., chloroform:methanol 95:5 v/v).

-

Visualize the spots under a UV lamp.

-

Combine the fractions containing the desired compound with a similar Rf value.

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

Analytical Characterization

The purity and identity of this compound are confirmed by HPLC-MS and NMR.

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and methanol (B), both containing 0.1% formic acid.

-

Gradient Program: A typical starting gradient could be 10% B to 90% B over 20 minutes.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Expected Outcome: A single major peak corresponding to this compound.

Mass Spectrometry (MS)

-

Instrumentation: Mass spectrometer coupled to the HPLC system (LC-MS).

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode.

-

Expected Outcome: A molecular ion peak corresponding to the mass of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments for full structural elucidation.

-

Expected ¹H NMR Chemical Shifts (illustrative, in CDCl₃): Aromatic protons in the range of 7.0-8.0 ppm, protons on the lactone ring, and any aliphatic protons.

-

Expected ¹³C NMR Chemical Shifts (illustrative, in CDCl₃): Carbonyl carbons in the range of 180-190 ppm, aromatic carbons from 110-160 ppm, and aliphatic carbons at higher fields.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound isolation and purification.

Proposed Signaling Pathway for this compound's Antibacterial Action

Naphthoquinones like juglomycin are known to induce oxidative stress and interfere with DNA repair mechanisms in bacteria. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which cause DNA damage. Concurrently, these compounds can inhibit key proteins in the DNA repair pathway, such as RecA, leading to an accumulation of DNA damage and ultimately, apoptosis-like cell death.[5]

Caption: Proposed mechanism of this compound-induced bacterial cell death.

References

- 1. mastelf.com [mastelf.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]

- 4. Frontiers | Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation [frontiersin.org]

- 5. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antibacterial Susceptibility Testing of Juglomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juglomycin B, a naphthoquinone antibiotic, represents a class of natural products with potential therapeutic applications. This document provides detailed protocols for determining the antibacterial susceptibility of various bacterial strains to this compound. The methodologies outlined are based on established standards for antimicrobial susceptibility testing, ensuring reliable and reproducible results for research and drug development purposes. The provided protocols for broth microdilution and disk diffusion assays are fundamental techniques in microbiology for evaluating the in vitro activity of new antimicrobial agents.

Data Presentation

While extensive quantitative data for this compound is not widely available in published literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for the closely related compound, Juglomycin A, against several bacterial pathogens.[1][2] This data serves as a valuable reference for expected activity and for guiding concentration ranges in initial susceptibility testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Juglomycin A against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli | 6.8[1] |

| Bacillus thuringiensis | 3.4[1] |

| Xanthobacter flavus | 6.8[1] |

| General Pathogens | 13.7[1] |

Experimental Protocols

Two primary methods are detailed below for determining the antibacterial susceptibility of this compound: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method for assessing the zone of inhibition.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains for testing

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Control antibiotics (e.g., ampicillin, tetracycline)

-

Solvent for this compound (e.g., DMSO, ethanol), sterile

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the this compound working solution (prepared from the stock) to the first well of each row designated for testing.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a gradient of this compound concentrations.

-

The eleventh well should contain only MHB and the bacterial inoculum to serve as a positive control for growth.

-

The twelfth well should contain only MHB to serve as a negative control (sterility control).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well (except the negative control well), bringing the final volume to 110 µL.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

-

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains for testing

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

-

Control antibiotic disks

-

Solvent for this compound

Procedure:

-

Preparation of this compound Disks:

-

Dissolve this compound in a suitable volatile solvent.

-

Apply a known amount of the this compound solution onto sterile filter paper disks and allow the solvent to evaporate completely in a sterile environment. The amount of this compound per disk should be determined based on preliminary experiments or literature on similar compounds.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension adjusted to the 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

-

-

Inoculation of MHA Plate:

-

Dip a sterile swab into the adjusted bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.

-

Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of bacteria.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Disks:

-

Aseptically place the prepared this compound disks and control antibiotic disks onto the surface of the inoculated MHA plate.

-

Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.

-

Gently press the disks with sterile forceps to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Measuring Zones of Inhibition:

-

After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter using calipers or a ruler.

-

Mandatory Visualizations

Diagrams of Experimental Workflows

References

Application Notes and Protocols for Naphthoquinone-Related Compounds in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of three related naphthoquinone compounds—Juglomycin B, Jadomycin B, and Juglone—in mammalian cell culture studies. While all three compounds exhibit antitumor properties, it is important to note that Jadomycin B and Juglone have been more extensively characterized in the scientific literature regarding their mechanisms of action and effects on cancer cell lines. Information on this compound is comparatively limited. These compounds are of significant interest in cancer research and drug development due to their cytotoxic effects and ability to modulate key cellular signaling pathways.

Compound Distinctions:

-

This compound: A naturally occurring naphthoquinonoid antibiotic with reported antibacterial and antitumor effects.[1]

-

Jadomycin B: An angucycline antibiotic produced by Streptomyces venezuelae.[2] It is known to overcome multidrug resistance in cancer cells.[2][3]

-

Juglone: A naturally occurring naphthoquinone found in plants of the Juglandaceae family. It is a well-documented cytotoxic agent that induces apoptosis and modulates various signaling pathways in cancer cells.[4][5][6]

Data Presentation

Table 1: Comparative IC50 Values of Jadomycin B in Various Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (h) | Assay | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | MTT | ~1-5 |

| 4T1 | Mouse Breast Cancer | 72 | MTT | 2-4 fold higher than in human breast cancer cells |

| 231-CON | Drug-Sensitive Breast Cancer | Not Specified | MTT | Not Specified, but equipotent to 231-TXL |

| 231-TXL | Paclitaxel-Resistant Breast Cancer | Not Specified | MTT | Not Specified, but equipotent to 231-CON |

| HepG2 | Liver Cancer | 24 | MTT/MTS | >6.3 |

| IM-9 | B-cell Lymphoma | 24 | MTT/MTS | >6.3 |

| IM-9/Bcl-2 | B-cell Lymphoma (Bcl-2 overexpressing) | 24 | MTT/MTS | >6.3 |

| H460 | Lung Cancer | 24 | MTT/MTS | >6.3 |

Data compiled from multiple sources. Actual IC50 values can vary based on experimental conditions.[3][7][8]